

# Crystal structure and polymorphic forms of reboxetine mesylate

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## Compound of Interest

Compound Name: *Reboxetine mesylate*

CAS No.: 141425-90-3

Cat. No.: B137930

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## Advanced Solid-State Characterization of Reboxetine Mesylate

Technical Guide for Pharmaceutical Scientists

### Executive Summary

**Reboxetine mesylate**, the active pharmaceutical ingredient (API) in Edronax®, is a selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of major depressive disorder. While the drug is marketed as a racemic mixture of (R,R)- and (S,S)-enantiomers, its solid-state chemistry is complex and critical for bioavailability.

This guide provides an in-depth technical analysis of the crystal structure and polymorphic landscape of **reboxetine mesylate**. It integrates classical crystallographic data with recent findings (2024-2025) regarding novel polymorphic forms (Form 1 and Form 2), offering a robust framework for process chemistry and quality control.

### Molecular Architecture & Chirality

Reboxetine base is chemically described as (2RS)-2-[(RS)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.[1] The mesylate salt is formed by the addition of methanesulfonic acid.

- Chirality: The API exists as a racemate containing a 1:1 mixture of the (R,R) and (S,S) enantiomers.
- Salt Stoichiometry: 1:1 Mono-mesylate.
- Hydrogen Bonding: The crystal lattice is stabilized by strong

hydrogen bonds linking the morpholinium cations and mesylate anions into zig-zag chains, a structural motif critical for the lattice energy of the stable polymorph.

## Structural Diagram (DOT Visualization)

The following diagram illustrates the relationship between the chiral precursors and the final mesylate salt lattice.

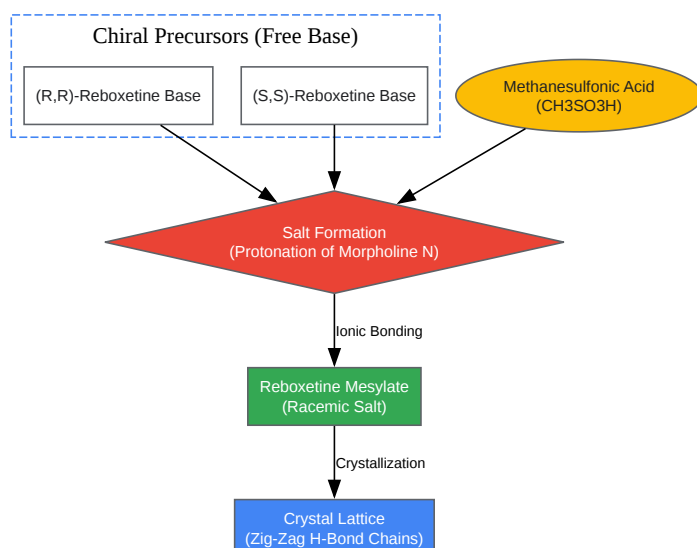


Figure 1: Molecular assembly pathway of Reboxetine Mesylate.

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## Polymorphic Landscape

Recent crystallographic studies (Lin et al., 2024; Kaduk et al., 2025) have elucidated the specific unit cell parameters of the two primary crystalline forms of **reboxetine mesylate**. Understanding the distinction between Form 1 (Thermodynamic) and Form 2 (Metastable) is vital for regulatory compliance and stability testing.

## Comparative Crystallographic Data

The following table summarizes the unit cell parameters for the known crystalline forms.

Parameter	Form 1 (Thermodynamic)	Form 2 (Metastable)
Crystal System	Monoclinic	Monoclinic
Space Group		
a (		
)		
b (		
)		
c (		
)		
(		
)		
Volume (	~2000	
)		
Z (Units/Cell)	4	8
Identification Method	MicroED (Electron Diffraction)	Synchrotron XRPD

Data Source: Lin et al. (2024) and Kaduk et al. (2025).

## Stability & Phase Transformation

- Form 1: Believed to be the thermodynamically stable form at room temperature. It is the preferred form for formulation due to its lower free energy and resistance to moisture.
- Form 2: A metastable form often appearing as a concomitant phase during rapid crystallization or specific solvent interactions.
- Amorphous Phase: Generated via spray drying or rapid lyophilization. While it offers higher apparent solubility, it is hygroscopic and prone to recrystallization into Form 1 upon storage.

## Experimental Protocols

### Protocol: Synthesis & Crystallization of Reboxetine Mesylate (Form 1)

Objective: To synthesize high-purity crystalline **reboxetine mesylate** from the free base.

Reagents:

- Reboxetine Free Base (Racemate)
- Methanesulfonic Acid (>99%)
- Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 g of Reboxetine free base in 100 mL of IPA at 50°C. Ensure complete dissolution to avoid seeding with undissolved amorphous material.
- Acid Addition: Slowly add a stoichiometric amount (1.0 eq) of methanesulfonic acid diluted in 10 mL IPA. Critical: Addition must be dropwise over 30 minutes to control the exotherm and prevent local supersaturation which favors metastable forms.
- Nucleation: Cool the solution to 25°C at a rate of 10°C/hour.

- Seeding (Optional but Recommended): At 30°C, seed with 0.1% w/w pure Form 1 crystals to direct the polymorphism.
- Crystallization: Stir at 20-25°C for 4 hours. A thick white precipitate should form.
- Isolation: Filter the solid under vacuum. Wash the cake with 20 mL of cold IPA.
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

#### Validation Check:

- Melting Point: Target range 194°C - 198°C (indicative of high purity mesylate salt).
- XRPD: Confirm absence of peaks at positions characteristic of Form 2 (e.g., distinct low-angle reflections differing from Form 1).

## Workflow Visualization (DOT)



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## Analytical Fingerprinting

To distinguish between polymorphs, Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are the gold standards.

## XRPD Diagnostic Strategy

When analyzing a bulk sample, look for the following:

- Form 1: Characterized by specific reflections derived from the

unit cell.[2]

- Form 2: Distinguishable by peak shifts due to the significantly different

angle (

vs

) and unit cell volume.

- Protocol: Scan from

to

. Form 2 has been noted to show unindexed peaks in historical patents which are now resolved by the 2025 unit cell data.

## DSC Profile

- Endotherm: A sharp endothermic peak between 194°C and 198°C corresponds to the melting of the crystalline mesylate salt.
- Exotherms: An exotherm prior to melting may indicate a solid-solid phase transition from a metastable form (Form 2) to the stable form (Form 1).

## Regulatory & IP Implications

The identification of "Form 2" in 2025 presents new intellectual property considerations. Generic manufacturers must ensure their process consistently yields the off-patent Form 1 (or the specific form they have filed) and does not infringe on new patents covering specific metastable polymorphs or novel solvates.

Key Compliance Check:

- Ensure the "unindexed peaks" often cited in older literature do not appear in your batch release data, as these may now correspond to the newly characterized Form 2.

## References

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## Sources

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- [2. cambridge.org \[cambridge.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Crystal structure of Form 2 of racemic reboxetine mesylate, \(C<sub>19</sub>H<sub>24</sub>NO<sub>3</sub>\)\(CH<sub>3</sub>O<sub>3</sub>S\) | Powder Diffraction | Cambridge Core \[cambridge.org\]](#)
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